molecular formula C10H13N3O B13175507 2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde

2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde

Cat. No.: B13175507
M. Wt: 191.23 g/mol
InChI Key: NYVJTGLQSPZHQO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde typically involves multiple steps, starting from acyclic starting materials. One common method includes the following steps :

    Formation of the pyrimidine ring: This can be achieved through the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure and aromatization.

    Introduction of the cyclobutyl and methylamino groups: This step involves the substitution reactions where suitable reagents introduce the cyclobutyl and methylamino groups onto the pyrimidine ring.

    Oxidation and formation of the carbaldehyde group: The final step involves the oxidation of the intermediate compound to introduce the carbaldehyde group at the 5-position of the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The amino and aldehyde groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde has several applications in scientific research :

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential biological activities, including antitrypanosomal and antiplasmodial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways . For example, pyrimidine derivatives are known to inhibit certain enzymes and receptors, which can lead to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde is unique due to the combination of the cyclobutyl and methylamino groups on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2-[cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H13N3O/c1-13(9-3-2-4-9)10-11-5-8(7-14)6-12-10/h5-7,9H,2-4H2,1H3

InChI Key

NYVJTGLQSPZHQO-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC1)C2=NC=C(C=N2)C=O

Origin of Product

United States

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